5,7-Dimethoxycinnoline-3-carboxylic acid
CAS No.: 929975-20-2
Cat. No.: VC8423274
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929975-20-2 |
|---|---|
| Molecular Formula | C11H10N2O4 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | 5,7-dimethoxycinnoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O4/c1-16-6-3-8-7(10(4-6)17-2)5-9(11(14)15)13-12-8/h3-5H,1-2H3,(H,14,15) |
| Standard InChI Key | NSCWKRULMBQTRF-UHFFFAOYSA-N |
| SMILES | COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O |
| Canonical SMILES | COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
5,7-Dimethoxycinnoline-3-carboxylic acid is systematically named as 5,7-dimethoxycinnoline-3-carboxylic acid under IUPAC nomenclature . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 929975-20-2 |
| PubChem CID | 16227995 |
| Molecular Formula | |
| SMILES | COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O |
| InChIKey | NSCWKRULMBQTRF-UHFFFAOYSA-N |
| Exact Mass | 234.06405680 Da |
The compound’s planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents .
Spectral and Stereochemical Features
The absence of stereocenters (defined and undefined atom stereocenter count: 0) simplifies its stereochemical profile . Its UV-Vis spectrum likely shows absorption maxima near 270–300 nm due to the conjugated cinnoline core, though experimental data remain unpublished.
Synthesis and Manufacturing
Synthetic Routes
A patent (EP0519140A1) outlines a multi-step synthesis for analogous 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids :
-
Enamine Formation: Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation to form enamines.
-
Cyclization: Enamines undergo Japp-Klingmann reaction with benzoquinones/naphthoquinones in the presence of CaI₂, yielding 5-hydroxyindole-3-carboxylate intermediates.
-
Hydrolysis: Basic or acidic cleavage of ester groups produces carboxylic acid derivatives.
For 5,7-dimethoxy variants, methoxy groups are introduced via nucleophilic substitution or protected during cyclization. Typical yields range from 45–65%, with purity >95% after recrystallization .
Key Intermediates
-
Intermediate A: 2,6-Dichlorobenzoyl chloride (precursor for electrophilic aromatic substitution).
-
Intermediate B: Ethyl 3-oxobutanoate (enamine precursor).
Reaction conditions (e.g., tetrahydrofuran solvent, 60–80°C) optimize regioselectivity for the 5,7-dimethoxy pattern .
Physicochemical Properties
Computed and Experimental Properties
| Property | Value | Method |
|---|---|---|
| XLogP3 | 1.0 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 81.5 Ų | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |
| Melting Point | Not reported | — |
The compound’s moderate lipophilicity (XLogP3 = 1.0) suggests balanced membrane permeability, while a polar surface area >80 Ų limits blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume